N-Biotinylcaproylaminoethyl Methanethiosulfonate

Description

Historical Development and Nomenclature

The development of N-Biotinylcaproylaminoethyl Methanethiosulfonate emerged from two distinct but convergent lines of biochemical research. The biotin component traces its origins to the pioneering work of Paul György, a Hungarian-born American biochemist who discovered biotin in 1939 as part of his investigations into vitamin B deficiency syndromes. György initially identified this compound as vitamin H during his studies of egg-white injury, a condition observed in laboratory animals fed large quantities of raw egg whites as their primary protein source. The term "biotin" was formally adopted in 1940 when multiple research groups recognized that György's vitamin H, Kögl and Tönnis's biotin from egg yolk, and West's coenzyme R were identical compounds.

The methanethiosulfonate component of the molecule represents a later development in protein chemistry. Arthur Karlin and his colleagues introduced charged methanethiosulfonate reagents as powerful tools for probing protein structures and functions, particularly for membrane proteins such as ion channels. These reagents were developed to address the need for specific, rapidly-reacting thiol-reactive compounds that could selectively modify cysteine residues under mild conditions. The methanethiosulfonate reagents gained prominence because they offered superior selectivity and reaction rates compared to traditional alkylating agents such as iodoacetates, maleimides, and organomercurials.

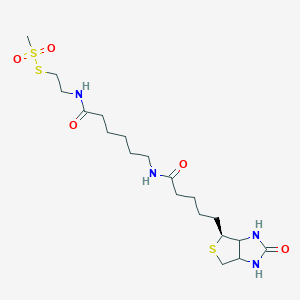

The nomenclature of N-Biotinylcaproylaminoethyl Methanethiosulfonate reflects its complex molecular architecture. The compound is systematically named as 6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide according to International Union of Pure and Applied Chemistry nomenclature. The CAS registry number 353754-95-7 provides unambiguous identification of this specific molecular entity. Alternative names include N-Biotinoylcaproylaminoethyl methanethiosulfonate and 2-((6-((biotinoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate.

Structural Variants (Biotin, Biotin-X, Biotin-XX)

The N-Biotinylcaproylaminoethyl Methanethiosulfonate family encompasses three primary structural variants that differ in the length of their connecting linker regions between the biotin moiety and the methanethiosulfonate reactive group. These variants have been designated as Biotin, Biotin-X, and Biotin-XX to indicate progressively longer linker chains.

The basic Biotin variant, also known as 2-((Biotinoyl)amino)ethylmethanethiosulfonate, represents the shortest linker configuration with a molecular formula of C₁₃H₂₃N₃O₄S₃ and molecular weight of 381.52 daltons. This compound features a direct connection between the biotin carboxyl group and an ethyl methanethiosulfonate moiety through a single amide linkage.

The Biotin-X variant, corresponding to N-Biotinylcaproylaminoethyl Methanethiosulfonate, incorporates a six-carbon spacer arm (hexanoyl linker) between the biotin and the ethyl methanethiosulfonate components. This compound has the molecular formula C₁₉H₃₄N₄O₅S₃ and a molecular weight of 494.68-494.7 daltons. The extended linker is designed to facilitate improved biotin-avidin interactions by providing greater spatial separation between the protein attachment site and the biotin recognition element.

The Biotin-XX variant, designated as 2-((6-((6-((biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate, features the longest linker configuration with two consecutive six-carbon spacer arms. This compound has a molecular formula of C₂₅H₄₅N₅O₆S₃ and molecular weight of 607.7 daltons. The double-extended linker system is intended to provide maximum flexibility for biotin-avidin binding while maintaining the selectivity of cysteine modification.

| Variant | Molecular Formula | Molecular Weight (Da) | Linker Description | CAS Number |

|---|---|---|---|---|

| Biotin | C₁₃H₂₃N₃O₄S₃ | 381.52 | Direct ethyl linkage | 162758-04-5 |

| Biotin-X | C₁₉H₃₄N₄O₅S₃ | 494.68-494.7 | Single hexanoyl spacer | 353754-95-7 |

| Biotin-XX | C₂₅H₄₅N₅O₆S₃ | 607.7 | Double hexanoyl spacer | 1217447-71-6 |

Physicochemical Properties and Stability Profiles

N-Biotinylcaproylaminoethyl Methanethiosulfonate exhibits distinctive physicochemical properties that govern its handling, storage, and reactivity characteristics. The compound typically appears as a white solid with high purity levels exceeding 98% as determined by thin-layer chromatography analysis. The solid-state form provides enhanced stability compared to solution preparations, making it suitable for long-term storage under appropriate conditions.

Solubility characteristics represent a critical parameter for experimental applications. The compound demonstrates excellent solubility in polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, achieving concentrations of at least 10 milligrams per milliliter. This solubility profile facilitates the preparation of concentrated stock solutions for subsequent dilution in aqueous buffer systems. The compound shows limited solubility in purely aqueous solutions, necessitating the use of organic cosolvents for most biological applications.

Storage stability requires carefully controlled conditions to maintain chemical integrity. Optimal storage involves desiccated conditions at -20°C to prevent hydrolysis and degradation reactions. Under these conditions, the solid compound maintains stability for periods extending up to one year from the date of receipt. Solution stability represents a more critical consideration, with stock solutions in anhydrous dimethyl sulfoxide remaining stable for approximately three months when stored at -20°C. The susceptibility to hydrolysis necessitates careful handling to minimize exposure to moisture during storage and manipulation.

The reactivity profile of N-Biotinylcaproylaminoethyl Methanethiosulfonate centers on its methanethiosulfonate functional group, which demonstrates high intrinsic reactivity with thiol groups. The reaction rate with free sulfhydryl groups approaches 10⁵ M⁻¹ sec⁻¹ under optimal conditions. This rapid reactivity enables complete modification of accessible cysteine residues within seconds to minutes using reagent concentrations in the 10-100 micromolar range. The reaction proceeds through nucleophilic displacement to form mixed disulfide bonds, releasing methanesulfinate as a leaving group.

Significance in Biochemical and Molecular Research

N-Biotinylcaproylaminoethyl Methanethiosulfonate occupies a central position in modern biochemical research methodologies, particularly in the field of membrane protein structure-function analysis. The compound's primary significance lies in its ability to combine the high-affinity biotin-avidin interaction system with precise cysteine-specific chemical modification, enabling researchers to introduce detectable biotin labels at predetermined protein locations.

The substituted-cysteine accessibility method represents the most prominent application of this reagent class. This technique employs site-directed mutagenesis to systematically introduce cysteine residues at various positions within target proteins, followed by chemical modification with methanethiosulfonate reagents to assess residue accessibility and local protein environment. The biotin component of N-Biotinylcaproylaminoethyl Methanethiosulfonate provides a powerful detection and purification handle through streptavidin or avidin binding interactions.

Research applications span multiple protein families, with particular emphasis on membrane proteins such as ion channels and transporters. Studies of gamma-aminobutyric acid receptor channels have utilized this reagent to map agonist binding sites and understand conformational changes associated with receptor activation. The compound has proven valuable for identifying accessible cysteine residues and determining their functional roles in receptor operation. Similar applications extend to acetylcholine receptor channels, where the reagent helps delineate channel architecture and blocker binding sites.

Neurotransmitter transporter studies represent another significant application area. Research on serotonin transporters has employed N-Biotinylcaproylaminoethyl Methanethiosulfonate to identify accessible cysteine residues and understand their contribution to transporter function and regulation. These studies provide insights into transporter structure and the molecular mechanisms underlying neurotransmitter uptake processes.

The reagent's utility extends beyond membrane proteins to include soluble enzymes and other protein classes. The biotin labeling capability facilitates protein purification through avidin-based affinity chromatography, enabling the isolation of modified proteins for subsequent biochemical and biophysical characterization. The covalent nature of the modification provides stability during purification procedures and allows for quantitative analysis of modification stoichiometry.

Recent developments in protein dynamics research have highlighted the value of biotin-labeled methanethiosulfonate reagents for studying conformational changes and protein-protein interactions. The ability to introduce biotin labels at specific sites enables cross-linking studies and proximity analysis using avidin-based detection systems. These applications provide structural information complementary to traditional biophysical techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography.

The reversible nature of methanethiosulfonate modifications adds another dimension to experimental design possibilities. Treatment with reducing agents such as dithiothreitol can cleave the disulfide bonds formed during cysteine modification, allowing for the restoration of native protein function. This reversibility enables control experiments and facilitates the investigation of modification-induced functional changes.

Properties

CAS No. |

353754-95-7 |

|---|---|

Molecular Formula |

C19H34N4O5S3 |

Molecular Weight |

494.7 g/mol |

IUPAC Name |

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(2-methylsulfonylsulfanylethyl)hexanamide |

InChI |

InChI=1S/C19H34N4O5S3/c1-31(27,28)30-12-11-21-17(25)8-3-2-6-10-20-16(24)9-5-4-7-15-18-14(13-29-15)22-19(26)23-18/h14-15,18H,2-13H2,1H3,(H,20,24)(H,21,25)(H2,22,23,26)/t14-,15-,18-/m0/s1 |

InChI Key |

PXMZUZLKVZKKHK-MPGHIAIKSA-N |

SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Isomeric SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Synonyms |

Methanesulfonothioic Acid, S-[2-[[6-[[5-[(3aS,4S,6aR)-Hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]-1-oxohexyl]amino]ethyl] Ester; MTSEA-BIOTINCAP; |

Origin of Product |

United States |

Preparation Methods

Quality Control and Validation

Before experimental use, batches of MTSEA-BIOTINCAP must be validated for reactivity and specificity:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | Reverse-phase HPLC | ≥95% single peak at 220 nm |

| Reactivity | Cysteine titration assay | >90% thiol modification |

| Biotin Activity | Streptavidin bead binding assay | >80% binding efficiency |

Applications in Protein Modification

Cysteine Accessibility Mapping

MTSEA-BIOTINCAP is extensively used in substituted cysteine accessibility method (SCAM) studies to identify pore-lining residues in ion channels. For example, in connexin hemichannels (Cx46), application of 0.5–1 mM MTSEA-BIOTINCAP caused a 40–60% reduction in unitary conductance due to steric hindrance from biotinylation at residues D51 and L35. The reaction kinetics followed a pseudo-first-order model, with a second-order rate constant () of at pH 7.6.

Allosteric Modulation Studies

In GABA receptors, MTSEA-BIOTINCAP modification of β2 subunit cysteine mutants (e.g., E155C) altered agonist efficacy by 63% ± 1.8%, demonstrating its utility in probing allosteric binding sites. Co-application with competitive antagonists like SR-95531 reduced modification rates by 70%, confirming steric occlusion of the binding pocket.

Limitations and Alternative Reagents

While MTSEA-BIOTINCAP is invaluable for biotinylation, its large molecular weight (495 Da) limits accessibility in tightly packed protein domains. Smaller alternatives like MTS-ET+ (228 Da) are preferred for high-resolution SCAM studies. Additionally, the disulfide bond formed with cysteine is reversible under reducing conditions, necessitating careful control of intracellular environments .

Chemical Reactions Analysis

N-Biotinylcaproylaminoethyl Methanethiosulfonate undergoes several types of chemical reactions:

Substitution Reactions: It reacts with thiols to form mixed disulfides.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfur atoms.

Hydrolysis: Under certain conditions, the ester bond in the compound can be hydrolyzed.

Common reagents and conditions used in these reactions include:

Thiol-containing compounds: For substitution reactions.

Oxidizing and reducing agents: For redox reactions.

Acidic or basic conditions: For hydrolysis reactions.

The major products formed from these reactions include mixed disulfides and hydrolyzed derivatives .

Scientific Research Applications

N-Biotinylcaproylaminoethyl Methanethiosulfonate has a wide range of applications in scientific research:

Chemistry: Used as a probe to study thiol-containing compounds and their interactions.

Medicine: Utilized in diagnostic assays and therapeutic research to study protein interactions and functions.

Industry: Applied in the production of biotinylated reagents and kits for research and diagnostic purposes.

Mechanism of Action

The mechanism of action of N-Biotinylcaproylaminoethyl Methanethiosulfonate involves its reaction with thiol groups in proteins and other biomolecules. The compound forms a mixed disulfide bond with the thiol group, effectively labeling the target molecule with biotin . This biotinylation allows for subsequent detection and purification using streptavidin or avidin-based techniques .

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and functional differences between N-Biotinylcaproylaminoethyl Methanethiosulfonate and related compounds:

Detailed Comparative Analysis

Reactivity and Selectivity

- N-Biotinylcaproylaminoethyl Methanethiosulfonate reacts exclusively with thiols, forming reversible disulfide bonds. Its caproyl spacer minimizes steric hindrance, enhancing biotin accessibility .

- N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is heterobifunctional, reacting with amines (via NHS ester) and thiols, enabling crosslinking between distinct biomolecules .

- 2-[Nα-Benzoyl...lysinylamido]ethyl Methanethiosulfonate requires photoactivation, allowing temporal control over labeling, which is advantageous for studying transient interactions .

Solubility and Stability

- N-Succinimidyloxycarbonylundecyl Methanethiosulfonate is moisture-sensitive and requires refrigeration under inert gas, complicating handling . N-Biotinylcaproylaminoethyl Methanethiosulfonate, however, is stable at room temperature when desiccated .

- BIOCYTINAMIDOETHYL Methanethiosulfonate’s TFA salt may improve solubility in polar solvents compared to the neutral main compound .

Cost and Availability

- N-Biotinylcaproylaminoethyl Methanethiosulfonate is priced at $320/5 mg (Santa Cruz Biotechnology), while photoactivated variants (e.g., CAS 910036-44-1) cost ~$330/5 mg, reflecting added complexity .

Biological Activity

N-Biotinylcaproylaminoethyl Methanethiosulfonate (CAS 353754-95-7) is a compound that has garnered interest in the field of biochemical research due to its unique structure and potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H34N4O5S3

- Molecular Weight : 494.69 g/mol

- SMILES : CS(=O)(=O)SCCNC(=O)CCCCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12

- IUPAC Name : N-Biotinylcaproylaminoethyl Methanethiosulfonate

N-Biotinylcaproylaminoethyl Methanethiosulfonate functions primarily as a methanethiosulfonate (MTS) reagent, which modifies cysteine residues in proteins. This modification can lead to various biological effects, including:

- Inhibition of Protein Activity : By selectively modifying cysteine residues, the compound can inhibit the function of proteins such as transporters and channels. For instance, studies on serotonin transporters have shown that MTS reagents can lead to the inactivation of binding activities by modifying specific cysteine residues .

- Biotin Labeling : The biotin moiety allows for subsequent detection and isolation of modified proteins using streptavidin-based techniques, facilitating studies on protein interactions and dynamics.

Biological Activities

- Transporter Modulation : Research indicates that N-Biotinylcaproylaminoethyl Methanethiosulfonate can affect the activity of various transporters by modifying their cysteine residues. For example, it has been used to study the serotonin transporter (SERT), revealing insights into conformational changes during neurotransmitter transport .

- Cellular Uptake Studies : The compound has been utilized in cellular models to investigate its uptake and effects on cellular functions. Its ability to modify proteins within live cells makes it a valuable tool for studying protein dynamics and interactions in real-time.

- Potential Anticancer Activity : Preliminary studies suggest that compounds similar to N-Biotinylcaproylaminoethyl Methanethiosulfonate may exhibit anticancer properties through modulation of cellular signaling pathways. However, more research is needed to establish these effects definitively.

Case Study 1: Serotonin Transporter Inhibition

A study involving the serotonin transporter demonstrated that treatment with MTS reagents like N-Biotinylcaproylaminoethyl Methanethiosulfonate led to significant inhibition of transporter activity. The researchers monitored high-affinity binding activity and observed that specific cysteine modifications were responsible for this inhibition, highlighting the compound's potential as a tool for studying transporter dynamics .

Case Study 2: Protein Interaction Studies

In a different application, N-Biotinylcaproylaminoethyl Methanethiosulfonate was used to label proteins in cellular assays, allowing researchers to track protein interactions via biotin-streptavidin binding assays. This approach provided insights into protein complex formation under various physiological conditions.

Research Findings Overview

Q & A

Q. What is the chemical mechanism by which NBCAM selectively labels cysteine residues in proteins?

NBCAM reacts with free thiol groups (-SH) on cysteine residues via its methanethiosulfonate moiety, forming a disulfide bond (-S-S-) through nucleophilic substitution. The biotin group enables subsequent detection or purification using streptavidin-based assays. This reaction is pH-dependent, favoring slightly alkaline conditions (pH 7.4–8.0) to enhance thiolate ion formation, which is critical for reactivity .

Q. What are the standard protocols for conjugating NBCAM to target proteins in vitro?

- Solvent preparation : Dissolve NBCAM in DMSO or distilled water (1–10 mM stock) to ensure solubility.

- Reaction buffer : Use phosphate-buffered saline (PBS, pH 7.4) or KCl-based intracellular pipette solution (IPS, pH 7.6) for electrophysiology studies .

- Incubation : Add NBCAM (0.5–1 mM final concentration) to the protein solution and incubate for 5–30 minutes at 25°C. Quench excess reagent with 2-mercaptoethanol or dithiothreitol (DTT) .

- Validation : Confirm conjugation via streptavidin Western blot or mass spectrometry .

Table 1 : Optimal Reaction Conditions for NBCAM Labeling

| Parameter | Condition | Reference |

|---|---|---|

| Solvent | DMSO or H₂O | |

| pH | 7.4–7.6 | |

| Concentration | 0.5–1 mM | |

| Incubation Time | 5–30 minutes |

Advanced Questions

Q. How can researchers resolve contradictions in cysteine accessibility data obtained using NBCAM in SCAM studies?

Contradictions may arise from non-pore-accessible residues (e.g., surface-exposed cysteines in aqueous crevices) or conformational changes during gating. To address this:

- Multi-reagent validation : Use complementary thiol-reactive probes (e.g., MTS-ET+, MTS-ES−) with different charges/sizes to assess steric or electrostatic interference .

- Mutagenesis controls : Replace target cysteines with alanine and compare accessibility patterns .

- Electrophysiology : Monitor real-time current changes during NBCAM application to correlate modification with functional effects (e.g., pore block) .

Q. What strategies optimize NBCAM’s conjugation efficiency in complex biological systems (e.g., live cells)?

- Reducing agent removal : Pre-treat cells with Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds, then wash thoroughly to avoid quenching NBCAM .

- Membrane permeability : Use NBCAM derivatives with shorter linkers (e.g., MTSEA-Biotin) for intracellular targets, as the caproyl chain may hinder cellular uptake .

- Time-resolved application : Apply NBCAM in short pulses (≤5 minutes) to minimize off-target effects in live-cell assays .

Q. How does the caproyl linker in NBCAM influence its reactivity and applications compared to other methanethiosulfonate reagents?

The caproyl (6-carbon) linker:

- Reduces steric hindrance : Enhances access to buried cysteine residues compared to shorter linkers (e.g., MTSEA-Biotin) .

- Modifies solubility : Increases hydrophobicity, requiring organic solvents (e.g., DMSO) for dissolution, which may limit compatibility with aqueous systems .

- Applications : Preferred for extracellular targets (e.g., ion channel pores) due to limited membrane permeability .

Table 2 : Comparison of Methanethiosulfonate Reagents

| Reagent | Linker Length | Key Application | Reference |

|---|---|---|---|

| NBCAM | 6-carbon | Extracellular cysteine mapping | |

| MTSEA-Biotin | 2-carbon | Intracellular targets | |

| N-Succinimidyloxycarbonylethyl MTS | 2-carbon | Bioconjugation in ADCs |

Q. How can researchers validate NBCAM’s specificity in proteomic studies with high background noise?

- Competitive elution : Use excess free biotin to displace streptavidin-bound conjugates, confirming specificity .

- Negative controls : Treat samples with thiol-blocking agents (e.g., iodoacetamide) prior to NBCAM exposure to identify non-specific binding .

- Mass spectrometry : Perform peptide mapping to verify exact modification sites and rule out cross-reactivity with lysine or other nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.